N-(3-acetylphenyl)cyclopropanecarboxamide N-(3-acetylphenyl)cyclopropanecarboxamide
Brand Name: Vulcanchem
CAS No.: 109919-96-2
VCID: VC5041191
InChI: InChI=1S/C12H13NO2/c1-8(14)10-3-2-4-11(7-10)13-12(15)9-5-6-9/h2-4,7,9H,5-6H2,1H3,(H,13,15)
SMILES: CC(=O)C1=CC(=CC=C1)NC(=O)C2CC2
Molecular Formula: C12H13NO2
Molecular Weight: 203.241

N-(3-acetylphenyl)cyclopropanecarboxamide

CAS No.: 109919-96-2

Cat. No.: VC5041191

Molecular Formula: C12H13NO2

Molecular Weight: 203.241

* For research use only. Not for human or veterinary use.

N-(3-acetylphenyl)cyclopropanecarboxamide - 109919-96-2

Specification

CAS No. 109919-96-2
Molecular Formula C12H13NO2
Molecular Weight 203.241
IUPAC Name N-(3-acetylphenyl)cyclopropanecarboxamide
Standard InChI InChI=1S/C12H13NO2/c1-8(14)10-3-2-4-11(7-10)13-12(15)9-5-6-9/h2-4,7,9H,5-6H2,1H3,(H,13,15)
Standard InChI Key LORAACNFGHERHZ-UHFFFAOYSA-N
SMILES CC(=O)C1=CC(=CC=C1)NC(=O)C2CC2

Introduction

Chemical Characteristics and Structural Analysis

Molecular Architecture

N-(3-Acetylphenyl)cyclopropanecarboxamide consists of a cyclopropane ring fused to a carboxamide group, which is attached to a 3-acetylphenyl substituent. The cyclopropane ring’s strain energy and unique bonding geometry contribute to the compound’s reactivity, particularly in cycloaddition and condensation reactions . The acetyl group at the para position of the phenyl ring enhances electron-withdrawing effects, facilitating nucleophilic attacks during synthetic modifications .

Spectroscopic Characterization

Infrared (IR) spectroscopy reveals a carbonyl stretch at 1650cm1\sim 1650 \, \text{cm}^{-1}, corresponding to the amide group, and a peak at 1700cm1\sim 1700 \, \text{cm}^{-1} for the acetyl moiety . Nuclear magnetic resonance (NMR) data show distinct signals: the cyclopropane protons appear as a multiplet at δ1.21.5ppm\delta 1.2–1.5 \, \text{ppm}, while the aromatic protons of the phenyl group resonate between δ7.27.8ppm\delta 7.2–7.8 \, \text{ppm} . Mass spectrometry confirms the molecular ion peak at m/z203.24m/z \, 203.24, consistent with the compound’s molecular weight .

Physicochemical Properties

The compound is a white crystalline solid with a melting point of 191C191^\circ \text{C} and a calculated partition coefficient (logP\log P) of 2.3, indicating moderate lipophilicity . It is sparingly soluble in water but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol . Storage at 27C2–7^\circ \text{C} is recommended to prevent degradation .

Synthesis and Manufacturing

Claisen-Schmidt Condensation

The primary synthetic route involves Claisen-Schmidt condensation between N-(4-acetylphenyl)cyclopropanecarboxamide and aromatic aldehydes. Under basic conditions (e.g., potassium hydroxide), the acetyl group undergoes deprotonation to form an enolate, which attacks the aldehyde carbonyl group, yielding α,β-unsaturated ketone intermediates . For example, reaction with 4-methoxybenzaldehyde produces N-{4-[3-(4-methoxyphenyl)acryloyl]phenyl}cyclopropane carboxamide with a yield of 82% .

Cyclization to Isoxazole Derivatives

The α,β-unsaturated ketones are cyclized with hydroxylamine hydrochloride in methanol to form 2,5-dihydroisoxazole derivatives. This reaction proceeds via nucleophilic addition of hydroxylamine to the ketone, followed by intramolecular cyclization. The process achieves yields of 77–85% and retains the cyclopropane carboxamide moiety, critical for biological activity .

Optimization Strategies

Reaction time and temperature significantly impact yields. Prolonged reflux (12 hours) in methanol ensures complete conversion, while higher temperatures (>70C>70^\circ \text{C}) reduce side product formation . Catalytic amounts of potassium hydroxide (0.1mol0.1 \, \text{mol}) enhance reaction efficiency by deprotonating hydroxylamine .

Pharmacological Applications

Antibacterial and Antifungal Activity

Isoxazole derivatives synthesized from N-(3-acetylphenyl)cyclopropanecarboxamide exhibit broad-spectrum antimicrobial activity. Against Staphylococcus aureus (ATCC 25923), compound 2a (4-methoxy substitution) shows a minimum inhibitory concentration (MIC) of 8μg/mL8 \, \mu\text{g/mL}, comparable to ampicillin (4μg/mL4 \, \mu\text{g/mL}) . Fungal assays reveal 70% growth inhibition of Candida albicans at 16μg/mL16 \, \mu\text{g/mL}, attributed to the compound’s ability to disrupt cell membrane integrity .

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